
1-Bromo-3-tert-butyl-5-isopropyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-tert-butyl-5-isopropyl-benzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a tert-butyl group, and an isopropyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-tert-butyl-5-isopropyl-benzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butyl-5-isopropyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-tert-butyl-5-isopropyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Reduction Reactions: The major product is 3-tert-butyl-5-isopropyl-benzene.
Applications De Recherche Scientifique
1-Bromo-3-tert-butyl-5-isopropyl-benzene has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-tert-butyl-5-isopropyl-benzene primarily involves its reactivity as an electrophile in substitution and coupling reactions. The bromine atom, being highly reactive, facilitates the formation of new bonds with nucleophiles or other reactive species. The tert-butyl and isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-tert-butylbenzene
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-2-tert-butylbenzene
Uniqueness
1-Bromo-3-tert-butyl-5-isopropyl-benzene is unique due to the presence of both tert-butyl and isopropyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis and various chemical applications .
Propriétés
Formule moléculaire |
C13H19Br |
|---|---|
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
1-bromo-3-tert-butyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9H,1-5H3 |
Clé InChI |
SLISATSKJGDSHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


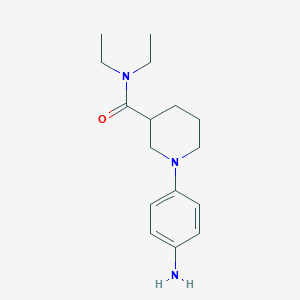


![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
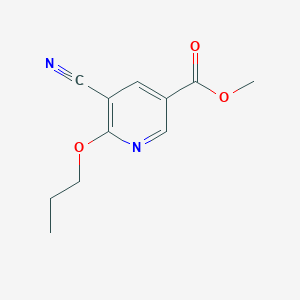

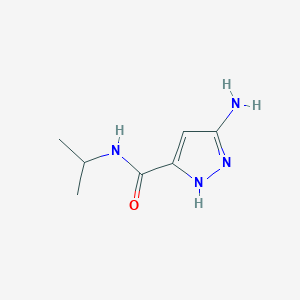
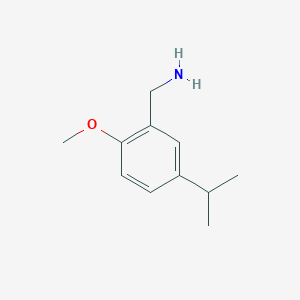


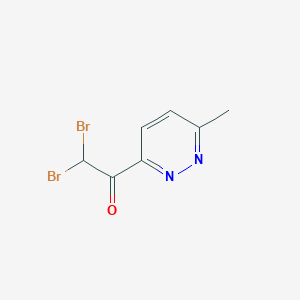
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)
![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
